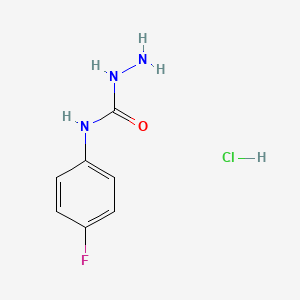

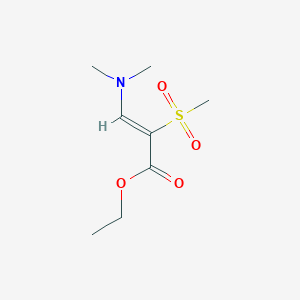

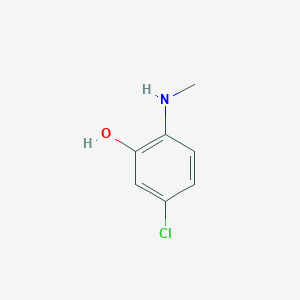

![molecular formula C10H8N2O3S B3039713 咪唑并[2,1-b][1,3]苯并噻唑-2-羧酸水合物 CAS No. 1284226-74-9](/img/structure/B3039713.png)

咪唑并[2,1-b][1,3]苯并噻唑-2-羧酸水合物

描述

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate is a chemical compound with the CAS Number: 64951-09-3 . It has a molecular weight of 219.24 . The IUPAC name for this compound is 9H-9lambda3-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid . It is stored at a temperature of 28 C .

Synthesis Analysis

In the search for new anti-mycobacterial agents, scientists have revealed the importance of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives . They designed, in silico ADMET predicted and synthesized four series of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles .Molecular Structure Analysis

The InChI Code for Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate is 1S/C10H7N2O2S/c13-9(14)6-5-12-7-3-1-2-4-8(7)15-10(12)11-6/h1-5,15H, (H,13,14) .Physical And Chemical Properties Analysis

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate is a solid at room temperature . It has a boiling point of 266-268 C .科学研究应用

Antimycobacterial Agents

Imidazo[2,1-b][1,3]benzothiazole derivatives have shown significant potential as antimycobacterial agents. Research has demonstrated that these compounds can effectively inhibit Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. Specific derivatives, such as those carrying 4-nitro phenyl and 2,4-dichloro phenyl moieties, have exhibited strong inhibitory activity with low IC50 values, indicating their potency . These compounds selectively target Mtb without affecting non-tuberculous mycobacteria, making them promising candidates for tuberculosis treatment.

Anticancer Agents

Imidazo[2,1-b][1,3]benzothiazole derivatives have been explored for their anticancer properties. These compounds can induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. Studies have shown that certain derivatives can act as kinase inhibitors, disrupting key signaling pathways involved in cancer cell proliferation . This makes them valuable in the development of new anticancer therapies.

Anxiolytic Agents

Research has indicated that Imidazo[2,1-b][1,3]benzothiazole derivatives can serve as non-sedative anxiolytic agents. These compounds have been found to reduce anxiety without causing sedation, which is a common side effect of many anxiolytic drugs . This property makes them attractive for the development of new treatments for anxiety disorders.

PET Imaging Probes

Imidazo[2,1-b][1,3]benzothiazole derivatives have been utilized as PET (Positron Emission Tomography) imaging probes for detecting β-amyloid plaques in the brains of Alzheimer’s patients. These plaques are a hallmark of Alzheimer’s disease, and the ability to visualize them in vivo is crucial for diagnosis and monitoring disease progression . The derivatives’ high affinity for β-amyloid plaques makes them effective imaging agents.

Antimicrobial Agents

These compounds have also shown antimicrobial activity against a variety of pathogens. Imidazo[2,1-b][1,3]benzothiazole derivatives can inhibit the growth of bacteria and fungi, making them useful in the development of new antimicrobial drugs . Their broad-spectrum activity is particularly valuable in combating antibiotic-resistant strains.

Antidepressant Agents

Imidazo[2,1-b][1,3]benzothiazole derivatives have been investigated for their potential as antidepressant agents. These compounds can modulate neurotransmitter levels in the brain, which are often imbalanced in depression . By restoring these levels, the derivatives can alleviate depressive symptoms, offering a new avenue for antidepressant drug development.

安全和危害

作用机制

Target of Action

Similar compounds have been reported to target protein kinases such as vascular endothelial growth factor (vegf), platelet-derived growth factor (pdgf) receptor families, and serine/threonine kinase raf .

Mode of Action

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Biochemical Pathways

Similar compounds have been reported to affect pathways related to the aforementioned protein kinases .

Result of Action

The most active benzo-[d]-imidazo-[2,1-b]-thiazole derivative displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra, while no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .

属性

IUPAC Name |

imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2S.H2O/c13-9(14)6-5-12-7-3-1-2-4-8(7)15-10(12)11-6;/h1-5H,(H,13,14);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXRJYLEZVAKNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N3C=C(N=C3S2)C(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

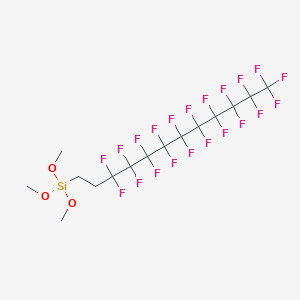

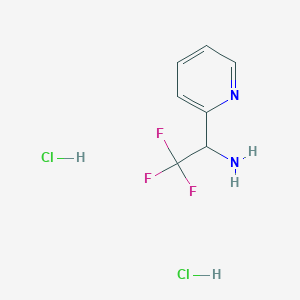

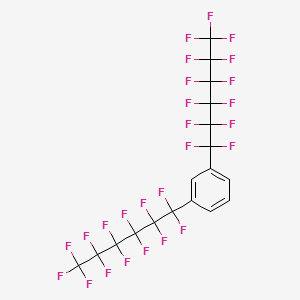

![[2,6-Bis(trifluoromethyl)-6-trimethylsilyloxy-2-bicyclo[3.3.1]nonanyl]oxy-trimethylsilane](/img/structure/B3039635.png)

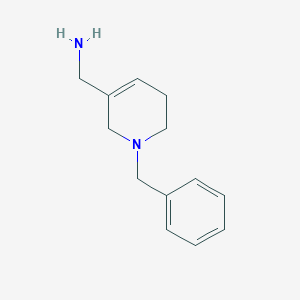

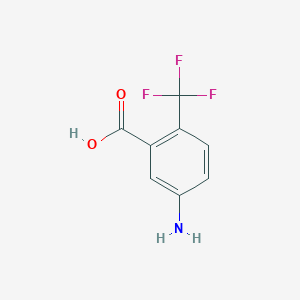

![(2,2,2-trichloro-1-dimethoxyphosphorylethyl) N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B3039642.png)

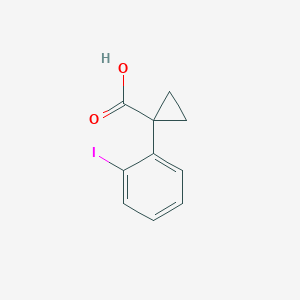

![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl ether](/img/structure/B3039647.png)